Benzoyl-L-arginine ethyl ester
CAS No.: 971-21-1
Cat. No.: VC3769806
Molecular Formula: C15H22N4O3
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 971-21-1 |
---|---|
Molecular Formula | C15H22N4O3 |
Molecular Weight | 306.36 g/mol |
IUPAC Name | ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate |
Standard InChI | InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1 |
Standard InChI Key | YQDHCCVUYCIGSW-LBPRGKRZSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
SMILES | CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Chemical Nomenclature and Basic Properties
Benzoyl-L-arginine ethyl ester exists in two primary forms: the free base and its hydrochloride salt. The free base has the molecular formula C15H22N4O3 with a molecular weight of 306.36 g/mol . The compound features a benzoyl group attached to the alpha-amino group of L-arginine and an ethyl ester group at the carboxyl terminus, creating a modified amino acid structure with distinctive chemical properties. This structural arrangement provides stability while maintaining functional groups that allow it to interact with enzymatic binding sites, particularly those of proteases like trypsin. The free base is also known by several synonyms including Benzoyl-L-arginine ethyl ester, Ethyl-alpha-N-benzoyl-L-arginate, and BAEE in scientific literature .
The Hydrochloride Salt Form
The hydrochloride salt form, N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE·HCl), has the molecular formula C15H22N4O3·HCl and a molecular weight of 342.82 g/mol . This salt form is more commonly used in laboratory settings due to its enhanced stability and solubility characteristics compared to the free base. The compound exists as a solid at room temperature (20°C) and exhibits hygroscopic properties, necessitating storage under inert gas conditions . Commercial suppliers often provide this form at purities exceeding 98.0% for research applications . This hydrochloride salt is registered with CAS number 2645-08-1 and is also known by synonyms such as Bz-Arg-OEt·HCl and BAEE HCl in scientific and commercial contexts .
Comparative Properties and Specifications
The physical and chemical differences between the free base and hydrochloride salt forms of BAEE significantly impact their handling, storage, and application in research settings. Table 1 presents a comparative analysis of these two forms based on available data.
Table 1. Comparison of Free Base and Hydrochloride Salt Forms of BAEE
Property | BAEE (Free Base) | BAEE·HCl |
---|---|---|
CAS Number | 971-21-1 | 2645-08-1 |
Molecular Formula | C15H22N4O3 | C15H22N4O3·HCl |
Molecular Weight | 306.36 g/mol | 342.82 g/mol |
Physical State (20°C) | Not specified in sources | Solid |
Storage Recommendations | Not specified in sources | Cool, dark place (<15°C); under inert gas |
Special Handling | Not specified in sources | Hygroscopic material |
Data compiled from search results
Biochemical Applications
Role as Enzyme Substrate
BAEE serves as a valuable substrate in enzymatic studies, particularly for investigating the activity and kinetics of proteolytic enzymes. The compound's most significant biochemical application is as a substrate for trypsin, a serine protease that specifically cleaves peptide bonds at the carboxyl side of lysine and arginine residues . The structural features of BAEE make it an ideal substrate for trypsin, as it contains the L-arginine residue that serves as the recognition site for this enzyme. This specific interaction enables researchers to monitor trypsin activity under various experimental conditions by measuring the rate of BAEE hydrolysis. Such measurements typically involve spectrophotometric methods that detect changes in absorption as the ester bond is cleaved, providing real-time data on enzyme kinetics and catalytic efficiency.
Studies of Enzyme Kinetics and Mechanisms
The well-defined chemical structure of BAEE and its specific interaction with trypsin have made it instrumental in fundamental studies of enzyme mechanisms. Researchers have extensively investigated the pH dependence of tryptic hydrolysis of BAEE in various solvent systems, yielding valuable insights into the catalytic properties of trypsin . These studies have been conducted across a wide range of conditions, including in mixed solvent systems containing methanol, ethylene glycol, 1,2-propanediol, glycerol, and dimethylsulfoxide, all at 50% by volume . The temperature range for these investigations has spanned from standard laboratory temperature (20°C) down to subzero temperatures (-20°C), allowing for comprehensive analysis of temperature effects on enzyme kinetics. Such diverse experimental conditions have enabled researchers to thoroughly characterize the behavior of trypsin and identify critical factors affecting its catalytic efficiency.
pH-Dependent Hydrolysis Findings
Investigations of the pH dependence of BAEE hydrolysis by trypsin have revealed important characteristics of enzyme-substrate interactions. Studies have shown that the paH profiles (protonic activity) obtained in mixed solvents are similar to those observed in pure water at 20°C, albeit with shifts attributable to both solvent and temperature effects . These shifts have been interpreted in terms of the effects of solvents and temperature on pKES (the negative logarithm of the dissociation constant for the enzyme-substrate complex) based on studies of small dissociable molecules . The results obtained under these various conditions of solvents and temperature have been consistent with the presence of a histidine residue at the active site of trypsin, providing direct verification of earlier methods developed by Findlay et al. . The extended temperature range enabled by low-temperature procedures has allowed researchers to significantly vary the pK of ionizable groups in enzymes, facilitating their identification based on ionization enthalpy.
Pharmacological Properties
Vasorelaxant Effects
Beyond its applications as an enzyme substrate, BAEE exhibits interesting pharmacological properties, particularly in vascular systems. Research has demonstrated that BAEE functions as a vasorelaxant resembling arginine-containing peptides, inducing concentration-dependent relaxation of vascular smooth muscle . Specifically, studies in guinea pig pulmonary artery have shown that BAEE elicits concentration-dependent vasorelaxation with an EC50 (half maximal effective concentration) of 0.36 ± 0.05 mM . This vasorelaxant effect differs mechanistically from that of free L-arginine, which has comparatively little potency as a direct vasorelaxant. The discovery of BAEE's vasorelaxant properties has contributed to broader investigations into the mechanisms of vascular tone regulation and the potential role of arginine-containing compounds in cardiovascular physiology.
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